N'-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide
Description
N'-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide is a Schiff base derivative synthesized via the condensation of 2-chloroquinoline-3-carbaldehyde with cyclohexanecarbohydrazide. This reaction typically occurs under acidic conditions or with catalysts like acetic acid, often in ethanol under reflux . The compound features a quinoline core substituted with a chlorine atom at position 2 and a hydrazone-linked cyclohexanecarbohydrazide group at position 2. Its structural uniqueness lies in the combination of the planar quinoline system and the bulky cyclohexane ring, which may influence its physicochemical properties and biological interactions .
Properties
CAS No. |
477733-17-8 |
|---|---|
Molecular Formula |
C17H18ClN3O |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H18ClN3O/c18-16-14(10-13-8-4-5-9-15(13)20-16)11-19-21-17(22)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,21,22)/b19-11+ |
InChI Key |
WFXUUPLFFBUFMV-YBFXNURJSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide typically involves a multi-step process. One common method starts with the reaction of 2-chloroquinoline-3-carbaldehyde with cyclohexanecarbohydrazide in the presence of a suitable solvent such as ethanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to interfere with the synthesis of bacterial cell walls or disrupt the function of essential enzymes . In antimalarial applications, it may inhibit the growth of the malaria parasite by targeting its metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Key Observations :
- Hydrazide Modifications : Replacing cyclohexanecarbohydrazide with benzohydrazide () reduces steric bulk, which may increase solubility but decrease membrane permeability .
- Complexity : The pyrazole-containing derivative () exhibits higher molecular weight (~430 Da), likely affecting pharmacokinetics (e.g., absorption and distribution) .
Key Observations :
- Cytotoxicity : The target compound’s cyclohexane moiety may improve lipophilicity, enhancing cellular uptake compared to benzohydrazide derivatives .
- Insecticidal vs. Cytotoxic Activity: Furanoquinoline hybrids () prioritize electrophilic furanone groups for insecticidal effects, whereas the target compound’s hydrazide group favors human cell targeting .
- Antimicrobial Specificity: Azetidinone-containing derivatives () show broader antimicrobial activity due to β-lactam reactivity, absent in the target compound .
Physicochemical and Computational Insights
- Melting Points: Derivatives like N'-((2-chloroquinolin-3-yl)methylene)-2-phenoxyacetohydrazide (168–170°C) and 4-chloro-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide (268–270°C) suggest that aromatic substituents increase crystallinity and stability compared to cyclohexane-based analogs .
- Docking Studies: The target compound’s GOLD score (docking software) is influenced by hydrogen bonding (quinoline N, hydrazide NH) and hydrophobic interactions (cyclohexane), similar to bis-quinoline derivatives in AKT1 inhibition studies .
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